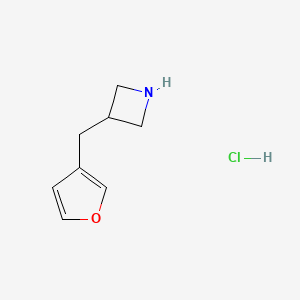
Clorhidrato de 3-(furan-3-ilmetil)azetidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Furan-3-ylmethyl)azetidine hydrochloride is a chemical compound with the molecular formula C8H12ClNO It is a hydrochloride salt of 3-(furan-3-ylmethyl)azetidine, which features a furan ring attached to an azetidine ring via a methylene bridge
Aplicaciones Científicas De Investigación
3-(Furan-3-ylmethyl)azetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving azetidine and furan rings.
Industry: Used in the production of fine chemicals and pharmaceutical intermediates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-3-ylmethyl)azetidine hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloropropylamine.
Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-3-ylmethyl halide reacts with the azetidine ring.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 3-(Furan-3-ylmethyl)azetidine hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(Furan-3-ylmethyl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-ylmethyl ketones or carboxylic acids.
Reduction: The azetidine ring can be reduced to form saturated azetidine derivatives.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-3-ylmethyl ketones or carboxylic acids.
Reduction: Saturated azetidine derivatives.
Substitution: Functionalized azetidine derivatives with various substituents.
Mecanismo De Acción
The mechanism of action of 3-(Furan-3-ylmethyl)azetidine hydrochloride involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions, while the azetidine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Furan-2-ylmethyl)azetidine hydrochloride
- 3-(Thiophen-3-ylmethyl)azetidine hydrochloride
- 3-(Pyridin-3-ylmethyl)azetidine hydrochloride
Uniqueness
3-(Furan-3-ylmethyl)azetidine hydrochloride is unique due to the presence of the furan ring at the 3-position of the azetidine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds with different heterocyclic rings.
Propiedades
IUPAC Name |
3-(furan-3-ylmethyl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-2-10-6-7(1)3-8-4-9-5-8;/h1-2,6,8-9H,3-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJLKQVTSGHGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=COC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one](/img/structure/B2501710.png)
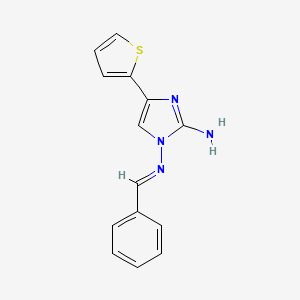
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2501714.png)

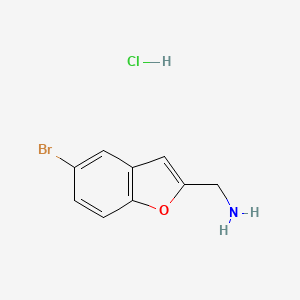
amine](/img/structure/B2501719.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2501720.png)

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chloro-3-nitrobenzene-1-sulfonamide](/img/structure/B2501722.png)
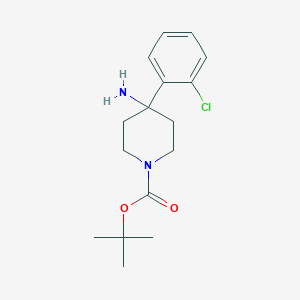
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2501725.png)
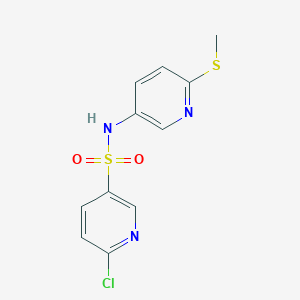
![3-[3-(3-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2501728.png)
![N-(2,4-dimethoxyphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2501732.png)
